3-Amino-6-phenylpyrazine-2-carbonitrile

Pteridine Synthesis Heterocyclic Chemistry One-Pot Reaction

Sourcing a versatile pyrazine intermediate for heterocyclic synthesis can be challenging when key functional groups are absent. 3-Amino-6-phenylpyrazine-2-carbonitrile addresses this with its unique 2-carbonitrile handle. • Enables one-pot pteridine cyclization at 75% yield using N-(dichloromethylene)-N-methylmethanaminium chloride. • 6-Phenyl group enhances lipophilicity & π-stacking for SAR exploration. • Active against drug-resistant bacterial strains incl. C. perfringens & S. enterica. • Consistent ≥95% purity; stored at 2-8°C sealed, away from moisture.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 50627-25-3
Cat. No. B1275326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-phenylpyrazine-2-carbonitrile
CAS50627-25-3
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N
InChIInChI=1S/C11H8N4/c12-6-9-11(13)14-7-10(15-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14)
InChIKeyRQDOXXBRLVPOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-phenylpyrazine-2-carbonitrile: Procurement & Differentiation Guide


3-Amino-6-phenylpyrazine-2-carbonitrile (CAS 50627-25-3), also known as 2-amino-3-cyano-5-phenylpyrazine, is a polysubstituted pyrazine derivative . Its core structure features a pyrazine ring with a reactive 3-amino group, a 2-carbonitrile moiety, and a 6-phenyl substituent, granting it a distinct chemical profile for use as a versatile intermediate in heterocyclic synthesis [1]. It is primarily procured for pharmaceutical research as a precursor to complex fused-ring systems, such as pteridines, and for exploring structure-activity relationships (SAR) in antimicrobial and kinase-targeting programs [2].

Versatile intermediate for pteridine and fused-ring synthesis
Scaffold for antimicrobial screening studies
Starting point for kinase SAR exploration

3-Amino-6-phenylpyrazine-2-carbonitrile: Why Generic Substitution Fails


Generic substitution with other 3-aminopyrazine derivatives (e.g., 3-aminopyrazine-2-carboxamides or 3-amino-5-phenylpyrazine-2-carbonitrile) is not chemically or functionally equivalent. The specific 2-carbonitrile group in 3-amino-6-phenylpyrazine-2-carbonitrile is a crucial synthetic handle, enabling cyclization reactions to form fused pteridine and pyrazinopyrimidine systems that are inaccessible from carboxamide or unsubstituted analogs [1]. While phenyl-substituted 3-aminopyrazine-2-carboxamides show some antibacterial activity, their benzyl derivatives are inactive, highlighting that subtle changes in the substituent on the pyrazine core can completely abolish biological effects [2]. Furthermore, the presence of the 6-phenyl group in the target compound enhances lipophilicity and π-stacking potential compared to non-phenyl analogs, a property that is not uniformly present across the broader pyrazine-2-carbonitrile class .

The 2-carbonitrile group enables key cyclization; carboxamide analogs cannot replicate this reactivity.
The 6-phenyl substituent modulates lipophilicity and π-stacking; non-phenyl analogs may differ.
Minor structural changes abolish bioactivity; similar 3-aminopyrazines are not interchangeable.

3-Amino-6-phenylpyrazine-2-carbonitrile: Synthetic and Biological Comparator Data


One-Pot Pteridine Formation Efficiency

The compound serves as a direct precursor to 4-chloro-6-phenylpteridin-2-amine, a valuable heterocyclic scaffold. When reacted with N-(dichloromethylene)-N-methylmethanaminium chloride, a one-pot procedure yields the target pteridine with a 75% yield. This is a clear advantage over stepwise syntheses using alternative pyrazine carbonitriles lacking the 3-amino group, which require additional protection/deprotection steps or produce lower overall yields [1].

Pteridine Formation Yield
Head-to-head
75% (one-pot) vs stepwise (typically lower yield)
Supports efficient pteridine library synthesis
Reported one-pot protocol; step count reduced
Pteridine Synthesis Heterocyclic Chemistry One-Pot Reaction

Chk1 Inhibition: Carboxamide Derivative Activity

While 3-amino-6-phenylpyrazine-2-carbonitrile itself is not a direct kinase inhibitor, its immediate derivative, 3-amino-6-phenyl-N-(phenylmethyl)pyrazine-2-carboxamide, was evaluated for Chk1 inhibition. This derivative showed an IC50 of ≥10,000 nM, indicating weak direct activity [1]. This data positions the target compound as a starting point for further optimization, not as a final drug candidate. This contrasts with more elaborated pyrazine-2-carbonitriles (e.g., 5-[[5-(2-methoxy-4-morpholino-phenyl)-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile) which achieve nanomolar potency (IC50 = 0.4 nM) through extensive substitution [2].

Chk1 Inhibition Potency
Cross-study
≥ 25,000-fold difference
Supports SAR intermediate role; not a pre-optimized inhibitor
Derivative IC50 ≥ 10,000 nM; optimized analog 0.4 nM
Checkpoint Kinase 1 (Chk1) Cancer Therapeutics Kinase Inhibitor Scaffold

Broad-Spectrum Antibacterial Activity

3-Amino-6-phenylpyrazine-2-carbonitrile exhibits antibacterial activity against a broad range of phylogenetically diverse bacteria, including multi-drug resistant strains. Specifically, it inhibits the growth of Clostridium perfringens and Salmonella enterica serovar Typhimurium in cell culture . This broad activity contrasts with the more selective antimycobacterial profile of related 3-aminopyrazine-2-carboxamides, which are active against M. tuberculosis (MIC = 12.5-46 µM) but show variable activity against other bacterial species [1].

Antibacterial Spectrum
Class-level
Broad-spectrum activity reported
Supports antimicrobial screening studies
Exact MIC values not specified in primary literature
Antimicrobial Resistance Gram-positive Bacteria Broad-spectrum Antibacterial

3-Amino-6-phenylpyrazine-2-carbonitrile: Application Scenarios


Synthesis of 4-Chloro-6-phenylpteridin-2-amine

The compound is an ideal starting material for constructing pteridine libraries via a one-pot cyclization with N-(dichloromethylene)-N-methylmethanaminium chloride, achieving a 75% yield [1]. This is a key intermediate for exploring pteridine-based inhibitors or fluorescent probes.

Broad-Spectrum Antibacterial Mechanism Studies

Given its reported activity against phylogenetically diverse bacteria, including drug-resistant strains and specific pathogens like C. perfringens and S. enterica , the compound serves as a chemical probe to investigate novel antibacterial targets or membrane disruption mechanisms.

Scaffold for Chk1 Kinase Inhibitor SAR Exploration

Although the parent compound is not a potent kinase inhibitor, its carboxamide derivative shows weak Chk1 activity (IC50 ≥ 10,000 nM) [2]. This establishes the 3-amino-6-phenylpyrazine core as a viable starting point for medicinal chemistry optimization to improve potency and selectivity.

Application
Selection Property
Validation Focus
Pteridine library synthesis
One-pot cyclization precursor
Yield and step-efficiency review
Antimicrobial screening studies
Broad-spectrum antibacterial profile
MIC and strain-panel endpoints
Chk1 kinase SAR exploration
Core scaffold for derivatization
Potency optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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